1-Cyclohexyl-4,4-dimethylpentane-1,3-dione
Description
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is a diketone derivative featuring a linear pentane backbone with ketone groups at positions 1 and 3. The compound is substituted at position 1 with a cyclohexyl group and at position 4 with two methyl groups. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity due to the cyclohexyl moiety and steric hindrance from the 4,4-dimethyl substituents.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-cyclohexyl-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
InChI Key |
MMLJUCQLFBYHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione typically involves the reaction of cyclohexylmagnesium bromide with 4,4-dimethylpentane-1,3-dione under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and hydrazines are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Anthelmintic Activity
Piperazine-2,3-dione derivatives (e.g., compound 2a) demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with improved efficacy over piperazine hydrate.
Receptor Binding Profiles
- Sigma Receptor Affinity : Indolin-2,3-dione derivatives showed high selectivity for sigma-2 (s2) receptors (Kis2 = 42 nM, Kis1/Kis2 >72), attributed to their additional carbonyl group. In contrast, the target compound’s cyclohexyl group may favor interactions with hydrophobic binding pockets unrelated to sigma receptors.
- Selectivity Trends : Aromatic substituents (e.g., benzoxazolone) in analogs correlate with sigma-1 (s1) affinity, whereas aliphatic groups (e.g., cyclohexyl) in the target compound may redirect activity toward alternative targets.
Stability and Reactivity
- The unsaturated 2-Pentene-1,4-dione derivative is prone to electrophilic addition due to its conjugated double bond. The target compound’s saturated backbone and bulky substituents likely enhance stability under physiological conditions.
Key Research Findings
Lipophilicity-Bioactivity Relationship : Piperazine-2,3-dione derivatives with higher ClogP values exhibited improved anthelmintic activity, suggesting that the target compound’s ClogP (~3.5) could optimize tissue penetration.
Substituent-Driven Selectivity : The position and nature of substituents (e.g., cyclohexyl vs. aromatic groups) profoundly influence target specificity, as seen in sigma receptor-binding studies.
Stereoelectronic Effects : Additional carbonyl groups (e.g., in indolin-2,3-dione) alter electronic profiles, enabling selective receptor interactions.
Biological Activity
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is a diketone compound with potential biological activity. Its structure includes a cyclohexyl group and two methyl groups attached to a pentane backbone, which may influence its chemical reactivity and biological interactions. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two carbonyl groups (C=O) that are critical for its reactivity and potential biological effects. The presence of the cyclohexyl ring may enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Antibacterial Activity
Research indicates that diketones can exhibit antibacterial properties. In a study where various diketones were synthesized and tested, some showed moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The specific activity of this compound was not detailed in the available literature; however, its structural analogs have demonstrated such properties.
Anticancer Potential
Patents have been filed describing the use of diketone compounds as potential anticancer agents. For instance, compounds structurally similar to this compound have been investigated for their ability to inhibit specific cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through the activation of certain pathways influenced by the diketone structure.
Case Studies
Case Study 1: Synthesis and Testing of Diketones
A study published in MDPI highlighted the synthesis of various diketones and their subsequent biological testing. While this compound was not explicitly tested, related compounds exhibited promising antibacterial activity against E. coli and S. aureus, suggesting that similar structural features may confer biological activity .
Case Study 2: Patent Applications
A patent application discussed the potential of diketone compounds as MLL1 inhibitors in cancer therapy. Although it did not specifically mention this compound, it implies that compounds within this chemical family could play significant roles in treating various cancers .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
